![molecular formula C23H28N4O7S3 B2769532 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-93-9](/img/structure/B2769532.png)
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest it could undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions, while the sulfonamide group could potentially be modified through S_NAr reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would be solid at room temperature, and due to the presence of polar functional groups, it would likely be soluble in polar solvents .Scientific Research Applications
- Anticancer Properties : Investigate whether this compound inhibits cancer cell growth or affects tumor progression. Its benzothiazole scaffold could be relevant for cancer therapy .
- Electron Transport Materials : Assess its suitability as an electron transport material in organic electronic devices like solar cells or light-emitting diodes (LEDs). The morpholine moiety may contribute to charge mobility .
- Dual Fluorescence : Explore its dual fluorescence behavior due to excited-state intramolecular proton transfer (ESIPT) in solution. Investigate how this property changes in solid-state thin films .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Photophysics and Fluorescence Studies
Mechanism of Action
Target of Action
It’s known that 2,6-dimethylmorpholine, a component of the compound, is used as a versatile intermediate in the synthesis of pharmaceutical ingredients .
Mode of Action
It’s worth noting that the compound contains a 2,6-dimethylmorpholine moiety, which is often used in the synthesis of pharmaceutical ingredients
Biochemical Pathways
A related compound, 2,6-dimethylmorpholine, is known to be used in the synthesis of pharmaceutical ingredients , suggesting that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that 2,6-dimethylmorpholine, a component of the compound, is used in the synthesis of pharmaceutical ingredients , which suggests that the compound might have similar pharmacokinetic properties
Result of Action
It’s known that 2,6-dimethylmorpholine, a component of the compound, is used in the synthesis of pharmaceutical ingredients , suggesting that this compound might have similar effects
Action Environment
It’s known that 2,6-dimethylmorpholine, a component of the compound, is used in the synthesis of pharmaceutical ingredients , suggesting that similar environmental factors might influence this compound
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7S3/c1-15-13-26(14-16(2)34-15)37(31,32)18-6-4-17(5-7-18)22(28)25-23-27(10-11-33-3)20-9-8-19(36(24,29)30)12-21(20)35-23/h4-9,12,15-16H,10-11,13-14H2,1-3H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBFCRQAFDNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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